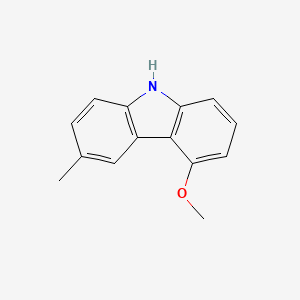

5-methoxy-3-methyl-9H-carbazole

Descripción general

Descripción

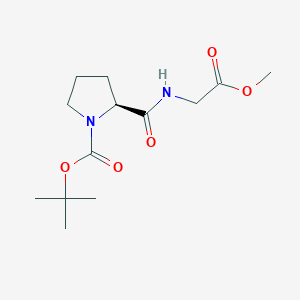

5-Methoxy-3-methyl-9H-carbazole is a chemical compound with the molecular formula C14H13NO . It is a derivative of carbazole, a class of nitrogen-containing heterocycles .

Synthesis Analysis

Carbazole derivatives can be synthesized through various methods. For instance, a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation has been reported . Another method involves the use of a magnetically recoverable palladium nanocatalyst supported on a green biochar . A highly efficient methodology for the synthesis of N-methoxycarbazole derivatives has also been described .Molecular Structure Analysis

The molecular structure of 5-methoxy-3-methyl-9H-carbazole can be analyzed using various spectroscopic methods . The compound has a molecular weight of 211.26 g/mol .Chemical Reactions Analysis

Carbazole derivatives have been known to undergo various chemical reactions. For instance, double Cu-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines enable an efficient synthesis of carbazole derivatives . The reaction is robust, proceeds in high yields, and tolerates a series of amines including neutral, electron-rich, electron-deficient aromatic amines and aliphatic amines .Physical And Chemical Properties Analysis

5-Methoxy-3-methyl-9H-carbazole has a melting point of 154-156 °C and a predicted boiling point of 405.1±25.0 °C . Its density is predicted to be 1.198±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Antitumor Activity

5-methoxy-3-methyl-9H-carbazole and its derivatives have shown promise in antitumor research. A study synthesized various 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole-1-(N-substituted carboxamides) and found that 9-hydroxylated compounds displayed high cytotoxicity for cultured L1210 and colon 38 cells, with good antitumor activity in vivo in the P388 leukemia and colon 38 models. The most active compound was 9-hydroxy-5,6-dimethyl-1-[N-[2-(dimethylamino)ethyl]carbamoyl]-6H- pyrido[4,3-b]carbazole, selected for further evaluation on murine solid tumors and toxicological studies (Jasztold-Howorko et al., 1994).

Synthesis and Chemical Characterization

Carbazole derivatives like 5-methoxy-3-methyl-9H-carbazole have been synthesized and characterized for various applications. For instance, the gram-scale synthesis of several naturally occurring 2,7-dioxygenated carbazole alkaloids, including 7-methoxy-O-methylmukonal and methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate, has been achieved through efficient Au-catalyzed cyclization reactions (Ma et al., 2014).

Cytotoxic Constituents Study

Research on the cytotoxic effects of carbazole compounds isolated from Clausena lansium revealed that certain compounds, including 6-methoxy-9H-carbazole-3-carboxylic acid, exhibited moderate cytotoxicity against various tumor cell lines, demonstrating the potential of these compounds in cancer research (Jiang et al., 2014).

Biotransformation by Bacteria

A study focused on the bacterial biotransformation of 9H-carbazole derivatives, including 9-methyl-9H-carbazole, using the biphenyl-degrading bacterium Ralstonia sp. This research contributes to understanding the metabolic pathways and pharmacological applications of carbazole derivatives (Waldau et al., 2009).

Fluorescent Dyes Synthesis

Research into the photophysical properties of carbazole-based compounds has led to the synthesis of novel fluorescent styryl dyes. These dyes, based on 4-methoxy-9-methyl-9H-carbazole-3-carbaldehyde, have potential applications in fluorescence-based technologies (Umape et al., 2014).

Drug Delivery Systems

Carbazole functionalized metal-organic frameworks, utilizing compounds like 9H-carbazole-2,7-dicarboxylic acid, have shown promise in drug delivery systems. These frameworks can encapsulate and effectively release drugs in a controlled manner, offering new avenues in pharmaceutical development (Sun et al., 2021).

Anti-HIV Activity

Some derivatives of 5-methoxy-3-methyl-9H-carbazole have been synthesized and tested for their potential in inhibiting HIV replication. This research opens up possibilities for new treatments against HIV (Hirata et al., 1999).

Mecanismo De Acción

Carbazole derivatives have shown significant biological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . They have also demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells and modulate carbohydrate metabolism .

Safety and Hazards

Direcciones Futuras

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They have potential applications in a broad range of areas, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Future research may focus on improving the properties of these compounds for these applications .

Propiedades

IUPAC Name |

5-methoxy-3-methyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-9-6-7-11-10(8-9)14-12(15-11)4-3-5-13(14)16-2/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXQUUJCBXWOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

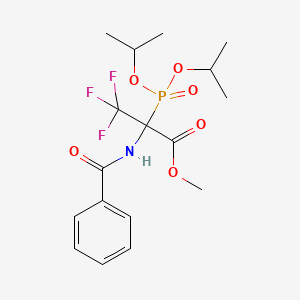

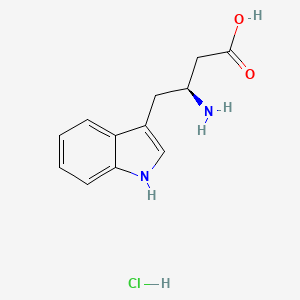

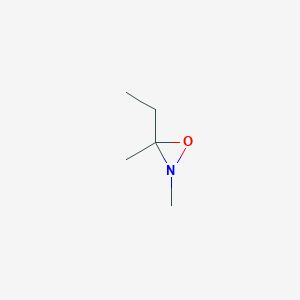

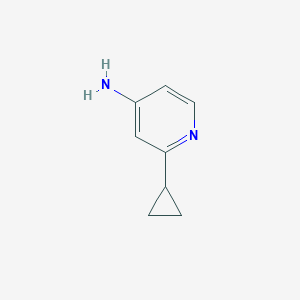

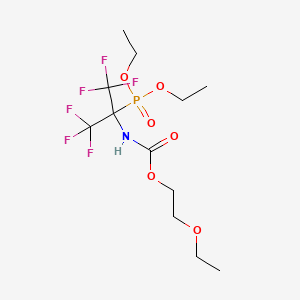

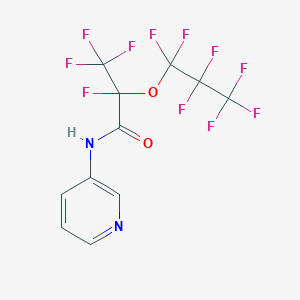

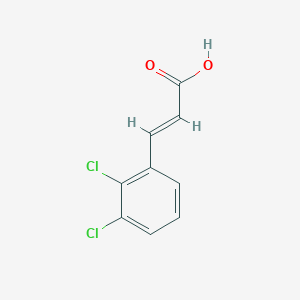

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate](/img/structure/B3041696.png)

![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041697.png)

![Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041698.png)

![Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate](/img/structure/B3041707.png)